1-(4-Aminophenyl)azetidin-3-ol
Overview
Description
1-(4-Aminophenyl)azetidin-3-ol is a compound belonging to the azetidine class of heterocyclic compounds. Azetidines are four-membered nitrogen-containing rings that exhibit significant ring strain, making them highly reactive and valuable in synthetic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)azetidin-3-ol can be synthesized through various methods. One common approach involves the reaction of 4-nitrophenyl azetidin-3-ol with reducing agents such as hydrogen gas in the presence of a palladium catalyst to yield the desired compound . Another method includes the reduction of 4-nitrophenyl azetidin-3-one using sodium borohydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction reactions using efficient and cost-effective reducing agents. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminophenyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azetidin-3-one derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, as seen in the synthesis of the compound.
Substitution: The amino group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas with palladium catalysts are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Azetidin-3-one derivatives.
Reduction: Aminophenyl azetidines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
1-(4-Aminophenyl)azetidin-3-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily driven by the ring strain of the azetidine ring, which facilitates various chemical transformations . The amino group on the phenyl ring can form hydrogen bonds and participate in nucleophilic attacks, influencing the compound’s biological activity .
Comparison with Similar Compounds
1-(4-Aminophenyl)azetidin-3-ol can be compared with other azetidine derivatives:
Azetidine-3-one: Lacks the amino group on the phenyl ring, resulting in different reactivity and applications.
4-Nitrophenyl azetidin-3-ol:
Azetidine-2-carboxylic acid: A structurally similar compound with distinct properties and applications in peptide synthesis.
The unique combination of the amino group on the phenyl ring and the hydroxyl group on the azetidine ring makes this compound a versatile and valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-(4-aminophenyl)azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-7-1-3-8(4-2-7)11-5-9(12)6-11/h1-4,9,12H,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNKVPSQFAMADP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=C(C=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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